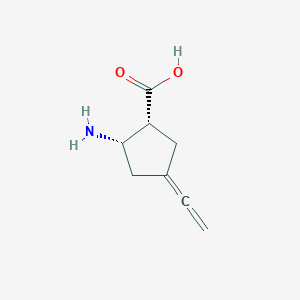
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid is a chiral amino acid derivative with significant interest in pharmaceutical and synthetic chemistry. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxylic acid group, makes it a valuable building block for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the sequential SN2–SN2’ dialkylation of a glycine Schiff base Ni(II) complex . This process includes phase transfer catalysis (PTC) alkylation followed by homogeneous SN2’ cyclization and disassembly of the resultant Ni(II) complex. The reactions are conducted under operationally convenient conditions and can be scaled up for larger production .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for industrial use. The use of chiral catalysts and optimized reaction conditions would be crucial for maintaining high yields and enantiomeric purity.
化学反応の分析
Types of Reactions
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: Its derivatives are used in studying enzyme mechanisms and protein-ligand interactions.
Industry: Its unique structure makes it valuable in the development of new materials and catalysts.
作用機序
The mechanism of action of (1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its use in antiviral agents, it acts as a protease inhibitor, binding to the active site of the viral protease and preventing the cleavage of viral polyproteins, thereby inhibiting viral replication .
類似化合物との比較
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral amino acid derivative with similar synthetic routes and applications.
(1S,2R)-2-amino-1-phenylpropan-1-ol: A compound with similar stereochemistry used in the synthesis of pharmaceuticals.
Uniqueness
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid is unique due to its cyclopentane ring structure, which imparts rigidity and specific stereochemical properties. This makes it particularly valuable in the design of conformationally constrained analogs of natural amino acids and peptidomimetics.
特性
CAS番号 |
776291-52-2 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
InChI |
InChI=1S/C8H11NO2/c1-2-5-3-6(8(10)11)7(9)4-5/h6-7H,1,3-4,9H2,(H,10,11)/t6-,7+/m1/s1 |
InChIキー |
XKICYRRQYLCDHU-RQJHMYQMSA-N |
異性体SMILES |
C=C=C1C[C@H]([C@H](C1)N)C(=O)O |
正規SMILES |
C=C=C1CC(C(C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


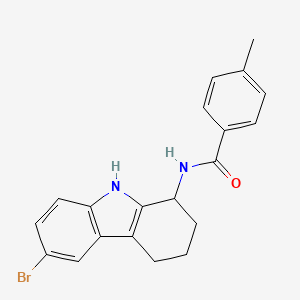
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
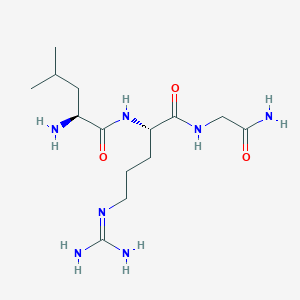
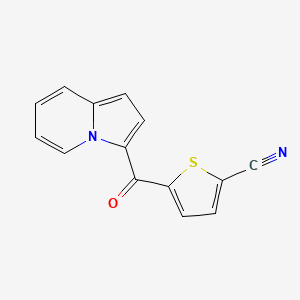

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)


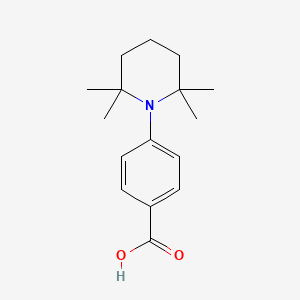


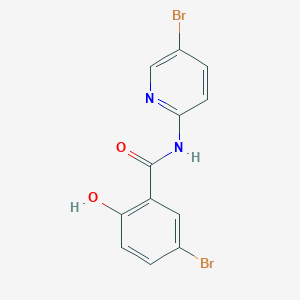
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
